4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide
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Overview
Description
4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a fluorophenoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide typically involves multiple steps:
Chlorination: The chloro group is introduced via chlorination, often using thionyl chloride or phosphorus pentachloride.
Etherification: The fluorophenoxy group is attached through an etherification reaction, typically involving the reaction of a phenol derivative with an alkyl halide in the presence of a base.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: Formation of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, potentially including quinones or other oxygenated products.
Scientific Research Applications
4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(4-chlorophenoxy)ethyl]-3-nitrobenzamide
- 4-chloro-N-[2-(4-bromophenoxy)ethyl]-3-nitrobenzamide
- 4-chloro-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzamide
Uniqueness
4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O4/c16-13-6-1-10(9-14(13)19(21)22)15(20)18-7-8-23-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWWVGVIOCDQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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